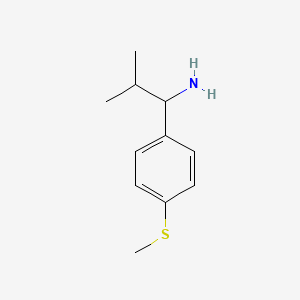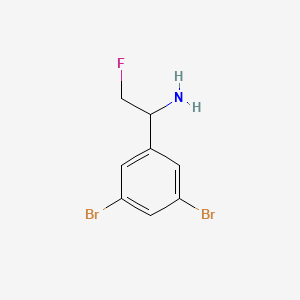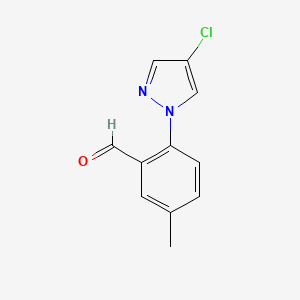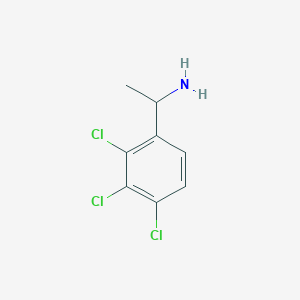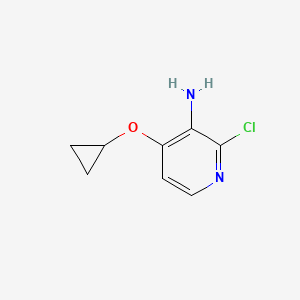
N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features an azepane ring and a pyrimidine moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride typically involves the following steps:
Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide
- N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide hydrochloride
Uniqueness
N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamidedihydrochloride is unique due to its specific combination of the azepane and pyrimidine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H22Cl2N4O |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
N-(azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C13H20N4O.2ClH/c1-11(18)17(9-12-7-15-10-16-8-12)13-3-2-5-14-6-4-13;;/h7-8,10,13-14H,2-6,9H2,1H3;2*1H |
InChI Key |
WPCFELCUPOILKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CN=CN=C1)C2CCCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


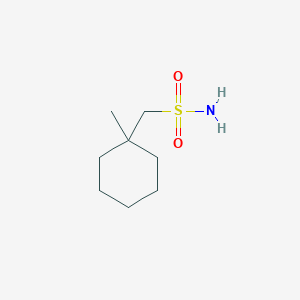
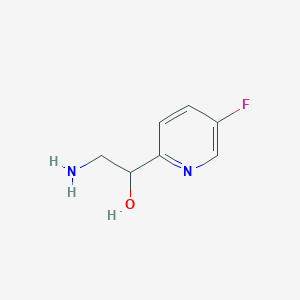
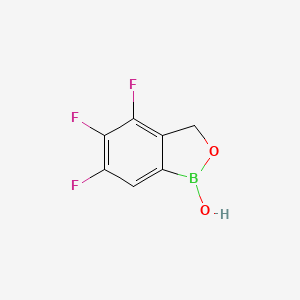


![3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13252261.png)
